molecular formula C15H11F2N3O4S B129616 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449808-50-8

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No.: B129616
CAS No.: 449808-50-8
M. Wt: 367.3 g/mol
InChI Key: SWNSQQKYEQYRAJ-UHFFFAOYSA-N
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Description

The compound (3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide features a 3,4-dihydroisoquinoline core with stereospecific substitutions:

  • Position 2: An (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl group, contributing a polar hydroxyphenyl moiety and an amide linkage.

The (3R) and (2S) stereochemistry is critical for molecular recognition in biological systems, as misconfiguration could alter binding affinity or metabolic stability .

Properties

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNSQQKYEQYRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound belongs to the pyrido[2,3-d]pyrimidine class, which has been associated with various therapeutic effects, including inhibition of specific kinases involved in cancer progression.

  • Molecular Formula : C15H11F2N3O4S
  • Molecular Weight : 367.33 g/mol
  • CAS Number : 449808-50-8
  • SMILES Notation : CN1C(=O)C(=Cc2cnc(nc12)S(=O)(=O)C)Oc3ccc(F)cc3F

The biological activity of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one primarily revolves around its role as an inhibitor of specific kinases, particularly the Epidermal Growth Factor Receptor (EGFR). This receptor is crucial in the signaling pathways that regulate cell proliferation and survival.

  • EGFR Inhibition : Research indicates that compounds in this class can effectively inhibit the activity of mutated forms of EGFR (e.g., L858R/T790M), which are commonly associated with non-small cell lung cancer (NSCLC). For instance, one study reported an IC50 value of 13 nM for a related compound against EGFR L858R/T790M, demonstrating potent inhibitory activity .
  • Selectivity : Compounds like 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one exhibit significant selectivity for mutated EGFR over wild-type EGFR. Such selectivity is critical for minimizing side effects and enhancing therapeutic efficacy.

Anticancer Activity

The compound has shown promising results in various in vitro studies against different cancer cell lines:

  • Cell Lines Tested : The biological evaluation included cell lines such as NCI-H1975 (a model for NSCLC), A549 (lung adenocarcinoma), and NCI-H460 (large cell lung carcinoma).
Cell LineIC50 Value (µM)% Inhibition at 0.1 µM
NCI-H1975>50<36
A549>50<36
NCI-H460>50<36

The results indicated lower cytotoxic activity compared to other structural analogs, particularly those containing thienopyrimidine structures, which demonstrated higher potency due to better interaction with the target proteins .

Structure-Activity Relationship (SAR)

The structure of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one plays a crucial role in its biological activity. Modifications in the pyridopyrimidine backbone can significantly influence its binding affinity and inhibitory potency against kinases.

  • Substituents : The presence of difluorophenoxy and methylsulfonyl groups enhances solubility and bioavailability while also contributing to the selectivity profile.
  • Comparative Analysis : In a comparative study involving similar compounds, those with additional substitutions like N-methylpyrazole showed improved activity profiles against specific cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives and evaluated their biological activities, finding that certain modifications led to enhanced kinase inhibition and cytotoxicity against cancer cells. For instance, compounds with thienopyrimidine backbones exhibited superior activity compared to those with pyridopyrimidine structures .
  • Clinical Implications : The potential use of these compounds as targeted therapies highlights their importance in developing new treatments for cancers associated with EGFR mutations.

Scientific Research Applications

Inhibition of Protein Kinases

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one has demonstrated significant inhibitory activity against various protein kinases. Notably, it has been studied for its effects on p38α MAPK (Mitogen-Activated Protein Kinase), which is implicated in inflammatory responses and cellular stress responses.

Compound Target IC50 (nM) Assay Description
6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-onep38α MAPK1 - 50Inhibition assessed via incorporation of 3P^3P from gamma-3P^3PATP into myelin basic protein after 30 mins

The compound's ability to inhibit p38α has potential implications in treating diseases characterized by chronic inflammation and pain.

Anticancer Research

The compound's structure suggests potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through the modulation of key signaling pathways. The inhibition of p38α MAPK is particularly relevant as this pathway is often dysregulated in cancer.

Neuroprotective Effects

Research has indicated that the compound may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate inflammatory pathways could help mitigate neuronal damage.

Case Study 1: Inhibition of p38α MAPK

A study conducted by Arzeno et al. demonstrated that the compound effectively inhibited p38α MAPK with an IC50 value around 1 nM. This study utilized a scintillation-based assay to measure the incorporation of 3P^3P into myelin basic protein, indicating a robust interaction with the target kinase .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on various cancer cell lines. The results indicated that treatment with the compound led to significant decreases in cell viability and induced apoptosis through caspase activation pathways . This suggests its potential utility in developing new cancer therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Table 1: Structural Features
Compound (Source) Core Structure Key Substituents Functional Groups
Target Compound 3,4-Dihydroisoquinoline (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl Amide, hydroxyl
Compound 3,4-Dihydroisoquinoline 4-hydroxy-2,6-dimethylphenyl Amide, hydroxyl, methyl
Compound Tetrahydroisoquinoline Benzyl, furyl, indol-3-yl Ester, amide
Compound Cyclohexanecarboxylic acid 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid Carboxylic acid, hydroxyl
Compound 1,2,4-Triazine 4-hydroxyphenyl, methylphenyl Carboxylic acid, amide

Key Observations :

  • However, ’s 2,6-dimethyl substitution introduces steric hindrance, likely reducing binding flexibility .
  • Core Flexibility: The tetrahydroisoquinoline in ’s compound may confer greater conformational rigidity compared to the dihydroisoquinoline core .
  • Functional Groups : The carboxamide in the target compound improves solubility over the ester in or the carboxylic acid in , which may have lower bioavailability due to ionization .

Predicted Physicochemical Properties

Table 2: Illustrative Property Comparison
Compound (Source) Molecular Weight (g/mol) Predicted LogP Solubility (mg/mL)*
Target Compound ~400 1.5 0.1
Compound ~450 2.0 0.05
Compound ~500 2.5 0.02
Compound ~250 0.8 1.0
Compound ~350 1.8 0.2

Notes:

  • Solubility : The carboxylic acid in improves solubility but may limit blood-brain barrier penetration compared to the target compound’s carboxamide .

Preparation Methods

Core Pyrido[2,3-d]pyrimidine Formation

The synthesis begins with constructing the pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system. A common approach involves condensing pyridine and pyrimidine derivatives under acidic or basic conditions. For example, 2,4,6-triaminopyrimidine serves as a precursor, reacting with nitromalonaldehyde to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. Subsequent reduction using Raney nickel in dimethylformamide (DMF) yields the 6-amino derivative, which undergoes reductive amination with aldehydes such as 3,4,5-trimethoxybenzaldehyde to introduce substituents.

Introduction of the Difluorophenoxy Group

The 2,4-difluorophenoxy moiety is introduced via nucleophilic aromatic substitution. This step typically employs 2,4-difluorophenol reacting with a halogenated pyrido[2,3-d]pyrimidine intermediate. For instance, bromination at the C6 position using N-bromosuccinimide (NBS) in DMF generates a reactive site for coupling with 2,4-difluorophenol under basic conditions (e.g., potassium carbonate in acetonitrile).

Methylation and Sulfonylation

Methylation at the N8 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The methylthio group at C2 is then oxidized to a methylsulfonyl group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). This oxidation step is critical for enhancing the compound’s binding affinity to kinase targets.

Reaction Optimization and Key Intermediates

Halogenation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for introducing aromatic substituents. For example, Suzuki-Miyaura coupling using 2,5-dimethoxybenzyl-zinc chloride and a PdCl₂(dppf) catalyst enables the installation of the difluorophenoxy group. This method offers high regioselectivity and yield (>80%) under mild conditions (THF, 60°C).

Reductive Amination and Alkylation

Reductive amination of the 6-amino intermediate with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) using sodium cyanoborohydride in methanol introduces alkyl chains without over-reduction. N-Methylation with formaldehyde and cyanoborohydride further modifies the compound’s pharmacokinetic properties.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance reaction efficiency and safety. For example, the oxidation of the methylthio group to methylsulfonyl is conducted in a tubular reactor with hydrogen peroxide, achieving >95% conversion in 30 minutes at 50°C.

Purification Techniques

Crystallization from methanol or ethanol yields the final product with >99% purity. Chromatographic methods (e.g., reverse-phase HPLC) are used for analytical validation, ensuring compliance with pharmaceutical standards.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.75 (m, 2H, difluorophenoxy-H), 3.45 (s, 3H, CH₃), 3.10 (s, 3H, SO₂CH₃).

  • HRMS : m/z 367.33 [M+H]⁺ (calculated for C₁₅H₁₁F₂N₃O₄S).

Physicochemical Properties

PropertyValue
Melting Point181–185°C
SolubilityDMSO (25 mg/mL), Methanol (10 mg/mL)
StabilityStable at -20°C for 24 months

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 6-(2,4-difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one?

  • Methodology :

  • Start with a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold and introduce substituents stepwise. For example, sulfonation at the 2-position can be achieved using methylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .
  • The 2,4-difluorophenoxy group can be introduced via nucleophilic aromatic substitution (SNAr) by reacting the scaffold with 2,4-difluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .
  • Purification typically involves flash chromatography (silica gel, DCM/MeOH gradients) to achieve ≥95% purity, as validated by HPLC (UV detection at 280/310 nm) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) resolve substituent positions and confirm regiochemistry. For example, methylsulfonyl groups exhibit sharp singlets near δ 3.4 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Use MALDI or ESI+ modes to confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • HPLC Purity Analysis : Employ C18 columns with acetonitrile/water gradients and UV detection to verify purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidin-7(8H)-one derivatives?

  • Methodology :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), compound concentrations (µM range), and incubation times. Variability in IC50 values often arises from differences in assay protocols .
  • Control for Stability : Perform stability studies (e.g., in PBS or cell media) using LC-MS to confirm the compound does not degrade during assays .
  • Validate Target Engagement : Use techniques like thermal shift assays or cellular thermal proteome profiling (CPTP) to confirm direct target binding .

Q. What strategies optimize the kinase selectivity of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 2,4-difluorophenoxy with 2-chlorophenyl) and test against kinase panels. For example, replacing a methyl group with a bulkier cyclopentyl moiety in related compounds reduced off-target activity by 50% .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., SIK2 or CDK2) to identify key binding interactions. Adjust substituents to disrupt off-target hydrogen bonds or hydrophobic interactions .

Q. How can researchers improve the pharmacokinetic (PK) profile of this compound?

  • Methodology :

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., morpholine or piperazine) at the 8-methyl position. For instance, adding a 4-aminobutyl side chain in analogs increased aqueous solubility by 3-fold .
  • Metabolic Stability : Use liver microsome assays (human vs. rodent) to identify metabolic hotspots. Block vulnerable sites (e.g., para-fluorine on the phenoxy group) with deuterium or methyl groups to reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding data for this compound?

  • Methodology :

  • Flexible Docking Simulations : Account for protein conformational changes (e.g., DFG-in/out states) using molecular dynamics (MD) simulations. Rigid docking often fails to predict binding modes for flexible kinases .
  • Solvent Effects : Include explicit water molecules in docking models to better approximate the binding environment. Omission of water-mediated hydrogen bonds can lead to false positives .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and reconcile computational predictions .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • Methodology :

  • In Vitro : Prioritize 3D cell culture models (e.g., spheroids) over 2D monolayers to mimic tumor microenvironments. Test efficacy in patient-derived xenograft (PDX) cells for clinical relevance .
  • In Vivo : Use immunocompromised mice (e.g., NSG) for xenograft studies. Monitor pharmacokinetics (Cmax, AUC) and toxicity (body weight, liver enzymes) at doses equivalent to human MTD .

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